[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](3-hydroxypropyl)amine
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Overview
Description
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](3-hydroxypropyl)amine is a chemical compound with a complex structure that includes a sulfonamide group, a hydroxypropyl chain, and a propoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](3-hydroxypropyl)amine typically involves multiple steps. One common method includes the reaction of 4,5-dimethyl-2-propoxybenzenesulfonyl chloride with 3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](3-hydroxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](3-hydroxypropyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](3-hydroxypropyl)amine involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The hydroxypropyl chain may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The propoxybenzene ring can interact with hydrophobic pockets in proteins, stabilizing the compound’s binding .
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxypropyl) 3α,12α-dihydroxy-5β-cholan-24-amide: Similar in having a hydroxypropyl group but differs in the core structure.
N,N-dimethyl-4,5-dimethyl-2-propoxybenzenesulfonamide: Similar sulfonamide structure but with different substituents on the nitrogen atom.
Uniqueness
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](3-hydroxypropyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1246823-62-0 |
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Molecular Formula |
C14H23NO4S |
Molecular Weight |
301.4g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-4,5-dimethyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-4-8-19-13-9-11(2)12(3)10-14(13)20(17,18)15-6-5-7-16/h9-10,15-16H,4-8H2,1-3H3 |
InChI Key |
VEBVAMXOTYJADF-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCCCO |
Origin of Product |
United States |
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